molecular formula C10H19BrO B15257774 1-(1-Bromopropan-2-yl)-2-methoxycyclohexane

1-(1-Bromopropan-2-yl)-2-methoxycyclohexane

Cat. No.: B15257774
M. Wt: 235.16 g/mol
InChI Key: GTRZGVTWJFRTTB-UHFFFAOYSA-N
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Description

1-(1-Bromopropan-2-yl)-2-methoxycyclohexane is an organic compound that features a cyclohexane ring substituted with a bromopropyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Bromopropan-2-yl)-2-methoxycyclohexane typically involves the bromination of a suitable precursor. One common method involves the reaction of 2-methoxycyclohexanol with hydrobromic acid (HBr) in the presence of a catalyst such as sulfuric acid (H2SO4). The reaction proceeds via the formation of an intermediate bromohydrin, which then undergoes dehydration to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1-Bromopropan-2-yl)-2-methoxycyclohexane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-) or amine (NH2-), through nucleophilic substitution reactions (SN1 or SN2 mechanisms).

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (t-BuOK) can lead to the formation of a double bond by eliminating hydrogen bromide (HBr).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in solvents like ethanol or water.

    Elimination: Strong bases like potassium tert-butoxide (t-BuOK) in aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products Formed

    Substitution: Depending on the nucleophile, products such as 1-(2-hydroxypropyl)-2-methoxycyclohexane or 1-(2-aminopropyl)-2-methoxycyclohexane.

    Elimination: Formation of alkenes such as 1-(prop-1-en-2-yl)-2-methoxycyclohexane.

Scientific Research Applications

1-(1-Bromopropan-2-yl)-2-methoxycyclohexane has various applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the development of new drugs and therapeutic agents.

    Material Science: Utilized in the creation of novel materials with specific properties.

    Chemical Biology: Employed in the study of biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 1-(1-Bromopropan-2-yl)-2-methoxycyclohexane involves its reactivity as a brominated compound. The bromine atom serves as a good leaving group, facilitating nucleophilic substitution and elimination reactions. These reactions can lead to the formation of various products that interact with biological targets or serve as intermediates in further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Bromopropan-2-yl)cyclopentane: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.

    1-(1-Bromopropan-2-yl)-4-methoxybenzene: Features a benzene ring with a methoxy group and a bromopropyl group.

Uniqueness

1-(1-Bromopropan-2-yl)-2-methoxycyclohexane is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical reactivity and potential applications. The presence of both a bromopropyl group and a methoxy group allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C10H19BrO

Molecular Weight

235.16 g/mol

IUPAC Name

1-(1-bromopropan-2-yl)-2-methoxycyclohexane

InChI

InChI=1S/C10H19BrO/c1-8(7-11)9-5-3-4-6-10(9)12-2/h8-10H,3-7H2,1-2H3

InChI Key

GTRZGVTWJFRTTB-UHFFFAOYSA-N

Canonical SMILES

CC(CBr)C1CCCCC1OC

Origin of Product

United States

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